CMF019 is synthesized through a series of chemical reactions that involve the construction of its core structure, followed by modifications to enhance its pharmacological properties. The synthesis typically includes:
The molecular structure of CMF019 has been elucidated through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The compound's structure is characterized by:
The potassium salt form of CMF019 has been specifically studied, revealing interactions with key residues (Ser6-His7-Lys8) in the apelin receptor, similar to those observed with natural ligands like apelin-13 .
CMF019 participates in various chemical reactions primarily related to its interaction with the apelin receptor. Key reactions include:
The technical details of these reactions involve kinetic studies that measure binding affinities and signal transduction efficiency compared to other agonists .
The mechanism of action of CMF019 involves its selective binding to the apelin receptor, leading to activation of G protein signaling pathways while avoiding β-arrestin-mediated pathways. This selectivity is crucial for minimizing side effects commonly associated with β-arrestin activation, such as desensitization and internalization of receptors.
Relevant data from studies indicate that these properties contribute to its bioavailability and efficacy as a therapeutic agent .
CMF019 has significant potential applications in scientific research and therapeutic development:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: